molecular formula C8H11Cl2N B1601250 3-Chloro-2,6-dimethylaniline hydrochloride CAS No. 72725-98-5

3-Chloro-2,6-dimethylaniline hydrochloride

Cat. No. B1601250
CAS RN: 72725-98-5
M. Wt: 192.08 g/mol
InChI Key: WNBACZJGRRMILU-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 72725-98-5 . It has a molecular weight of 192.09 and its IUPAC name is 3-chloro-2,6-dimethylaniline hydrochloride .


Synthesis Analysis

The synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride can be achieved from 1-chloro-2,4-dimethyl-3-nitro-benzene . Another method involves the reduction of 2,6-dimethylnitrobenzene with stannous chloride (SnCl2) in strongly acidic conditions . The ammonium salt produced is then reacted with an aqueous potassium hydroxide solution to liberate the free 2,6-dimethylaniline .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,6-dimethylaniline hydrochloride can be represented by the linear formula: C8H10ClN.ClH .


Chemical Reactions Analysis

The reaction of 2,6-dimethylaniline with the bifunctional α-chloroacetyl chloride leads to α-chloro-2,6-dimethylacetanilide . In the final step, diethylamine performs a nucleophilic substitution (SN2) on the remaining alkyl chloride .


Physical And Chemical Properties Analysis

3-Chloro-2,6-dimethylaniline hydrochloride has a melting point of 30-32°C, a boiling point of 136-138°C at 17mm, and a density of 1.142±0.06 g/cm3 . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Characterization 3-Chloro-2,6-dimethylaniline hydrochloride serves as a synthetic intermediate in the production of various compounds. For instance, it is involved in the synthesis of DNA adducts such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline, which aids in understanding the potential carcinogenicity of related aromatic amines through their interaction with DNA (Gonçalves et al., 2001). Additionally, its role in the Fenton process demonstrates its applicability in environmental science for the degradation of pollutants, offering insights into the removal efficiency and the formation of intermediates in water treatment processes (Masomboon et al., 2009).

Antimicrobial Activity The compound has been utilized in the synthesis of novel antimicrobial agents, indicating its potential in pharmaceutical applications. For example, it has contributed to the creation of 5-alkyl-6-substituted uracils with broad-spectrum antibacterial activity, highlighting the importance of 3-Chloro-2,6-dimethylaniline hydrochloride in developing new drugs (Al-Turkistani et al., 2011).

Material Science In material science, it has been involved in the synthesis and electrochemical study of composites, such as poly(2,3‐dimethylaniline)/polyaniline composites, which show improved electrical conductivity and potential applications in anti-static coatings or electronic devices (Yan et al., 2015).

Environmental Toxicology Research on its degradation pathways and products, such as the study of its oxidation by human cytochrome P450s and human liver microsomes, provides crucial data on how these compounds might affect human health and the environment. Understanding the metabolites formed from 3-Chloro-2,6-dimethylaniline hydrochloride, such as N-(2,6-dimethylphenyl)hydroxylamine, helps in assessing the potential risks and mechanisms of toxicity associated with exposure (Gan et al., 2001).

Safety And Hazards

This chemical is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer . It should be stored locked up in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

3-chloro-2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBACZJGRRMILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498740
Record name 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-dimethylaniline hydrochloride

CAS RN

72725-98-5
Record name Benzenamine, 3-chloro-2,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72725-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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